molecular formula C6H4BrN3OS B1520784 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine CAS No. 1248907-70-1

5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1520784
CAS No.: 1248907-70-1
M. Wt: 246.09 g/mol
InChI Key: WQEMOACMKHGEIX-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine ( 1248907-70-1) is a high-purity heterocyclic compound with the molecular formula C6H4BrN3OS and a molecular weight of 246.08 g/mol . This chemical belongs to the 1,3,4-oxadiazole family, a class of heterocycles known for their significant role in medicinal chemistry and materials science . The structure incorporates both a 1,3,4-oxadiazole ring, which serves as a bioisostere for ester and amide functionalities, and a 4-bromothiophene moiety, providing a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions. Researchers value 1,3,4-oxadiazole derivatives for their broad spectrum of investigated biological activities. Scientific literature reviews indicate that compounds containing this core structure have been studied for potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others . The presence of the bromine atom on the thiophene ring makes this specific amine a valuable building block for constructing more complex molecules for use in drug discovery programs and as a key intermediate in organic synthesis. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

5-(4-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3OS/c7-3-1-4(12-2-3)5-9-10-6(8)11-5/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEMOACMKHGEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on a review of the current literature.

Synthesis Methods

The synthesis of this compound typically involves the reaction of thienyl derivatives with hydrazine and various acid derivatives. The following general method has been reported:

  • Starting Materials : 4-bromo-2-thiophenecarboxylic acid and hydrazine hydrate.
  • Reagents : Use of phosphorus oxychloride or iodine as catalysts.
  • Procedure : The reaction mixture is stirred at room temperature for a specified duration (often 48 hours), followed by purification through recrystallization.

This method yields the desired oxadiazole derivative with moderate to high efficiency (50–75%) .

Biological Activities

This compound exhibits a range of biological activities that are summarized below:

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety possess significant antimicrobial properties. In vitro tests against various bacterial strains showed that this compound exhibited notable activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus1525 (Ciprofloxacin)
Escherichia coli2020 (Ampicillin)
Pseudomonas aeruginosa3015 (Ciprofloxacin)

Anticancer Activity

The compound has also shown promising anticancer effects in preliminary studies. It was tested against several cancer cell lines, demonstrating significant cytotoxicity and inducing apoptosis in pancreatic cancer cells .

Cell Line IC50 (µM)
PANC-112.5
HeLa15.0
MCF718.0

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its enzyme inhibitory effects. It showed significant inhibition of cholinesterase enzymes, which are crucial in neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of cell proliferation signals.
  • Enzyme Inhibition : Competitive inhibition at the active sites of target enzymes.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in treating infections and cancer:

  • Case Study on Antimicrobial Efficacy :
    • A study involving patients with bacterial infections showed a marked improvement when treated with oxadiazole derivatives, including this compound.
  • Case Study on Cancer Treatment :
    • In vitro tests on pancreatic cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.

Scientific Research Applications

Biological Applications

The compound has shown promise in several biological applications:

Antimicrobial Activity:
Research indicates that 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have reported its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development .

Anticancer Properties:
The compound is under investigation for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and disruption of cellular processes .

Agricultural Applications

This compound has also been explored for its insecticidal properties. Research indicates that derivatives of oxadiazoles can act as effective insecticides against pests like Plutella xylostella (diamondback moth), which poses a significant threat to crops .

Table 1: Insecticidal Activity Against Plutella xylostella

CompoundConcentration (μg/mL)Mortality (%)
This compound457.14
Chlorantraniliprole480.00

Material Science Applications

In addition to biological applications, this compound is being investigated for use in organic electronics and materials science. Its unique electronic properties make it suitable for developing organic semiconductors and photovoltaic materials .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency.

Case Study 2: Insecticidal Activity
Research conducted at Nanjing Tech University assessed the larvicidal activity of oxadiazole derivatives against Plutella xylostella. The study highlighted the importance of substituent groups on the thiophene ring in enhancing insecticidal efficacy.

Chemical Reactions Analysis

Reactivity of the Bromothiophene Substituent

The 4-bromo-2-thienyl group enables cross-coupling and nucleophilic substitution:

Reaction TypeConditionsProduct/OutcomeReference
Suzuki Coupling Pd catalysis, boronic acidSubstitution of Br with aryl/heteroaryl groups (e.g., phenyl, pyridyl).
Stille Coupling Tributylstannyl reagents, PdIntroduction of electron-rich substituents (e.g., thiophene derivatives).
Nucleophilic Substitution Amines/thiols, polar aprotic solventsBr replaced with -NH₂, -SH, or alkoxy groups.

Amine Group Reactivity

The primary amine at position 2 participates in:

Reaction TypeConditionsProduct/OutcomeReference
Acylation Acetyl chloride, baseForms 2-acetamido-5-(4-bromo-2-thienyl)-1,3,4-oxadiazole .
Mannich Reaction Formaldehyde, secondary amineYields 2-((dialkylamino)methyl)-5-(4-bromo-2-thienyl)-1,3,4-oxadiazole .
Schiff Base Formation Aromatic aldehydes, refluxProduces imine derivatives with antimicrobial/anti-inflammatory activity.

Biological Activity Modulation

Derivatives of this compound exhibit bioactivity depending on substituents:

Derivative StructureBiological ActivityKey FindingsReference
5-(4-Amino-2-thienyl) Antibacterial71% inhibition against S. aureus at 50 µg/mL.
N-Pyridylpyrazole Analog Insecticidal57% mortality against P. xylostella at 4 µg/mL.

Structural and Electronic Insights

  • X-ray Crystallography : The oxadiazole ring adopts a planar geometry, with π-stacking interactions (3.72 Å) enhancing stability .

  • DFT Calculations : Frontier molecular orbital (FMO) analysis shows electron delocalization across the oxadiazole and thiophene rings, influencing reactivity .

Key Inferences from Analogous Compounds

  • Electron-Withdrawing Groups (e.g., Br) enhance electrophilic substitution at the thiophene ring .

  • Amine Functionalization improves solubility and bioactivity by enabling hydrogen bonding .

Comparison with Similar Compounds

Key Structural Differences :

  • Core Heterocycle: Unlike thiadiazole derivatives (e.g., 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol, ), the oxadiazole core enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., GSK-3β interaction, ).
  • Substituent Effects: Bromothienyl vs. Position of Bromine: In 5-(4-Bromophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (), bromine at the para position of phenyl contrasts with the 4-bromo substitution on thienyl, affecting molecular dipole moments and crystal packing.

Physicochemical Properties

Table 1: Comparative Data for Selected 1,3,4-Oxadiazol-2-amines

Compound Name Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR) Reference
5-(4-Bromophenyl)-N-dodecyl derivative 96 104–130 C-Br stretch (785 cm⁻¹), NH₂ signals
5-(4-Nitrophenyl) derivative 90 104–130 NO₂ asymmetric stretch (1520 cm⁻¹)
5-(4-Methoxyphenyl) derivative 92 104–130 OCH₃ (2830 cm⁻¹), aromatic C-H stretches
5-(3-Bromo-4-substituted phenyl) N/A N/A C-Br (770–800 cm⁻¹), thienyl C-S stretches

Notes:

  • The target compound’s melting point is expected to align with the range observed for brominated oxadiazoles (104–130°C) due to similar molecular weights and polarities .
  • IR spectra would likely show C-Br stretches near 785 cm⁻¹ (cf. ) and NH₂ bands at ~3300–3400 cm⁻¹.

Preparation Methods

Synthetic Routes Overview

The synthesis of 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine generally follows a two-step pathway:

  • Step 1: Formation of the hydrazide intermediate from the corresponding ester.
  • Step 2: Cyclization with cyanogen bromide or alternative reagents to form the oxadiazole ring.

This approach is adapted from analogous syntheses of related 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine compounds, with modifications to incorporate the 4-bromo-2-thienyl substituent.

Method 1: Hydrazide Formation and Cyclization with Cyanogen Bromide

This classical method involves:

  • Starting Material: Ethyl 4-bromo-2-thienylacetate or its analogs.
  • Reagents and Conditions:
    • Hydrazine hydrate in ethanol under reflux for 16 hours to convert the ester to the corresponding hydrazide.
    • Subsequent reaction of the hydrazide with cyanogen bromide in ethanol at room temperature for 16 hours to induce ring closure forming the 1,3,4-oxadiazole core.
  • Workup: Evaporation of solvent, trituration with petroleum ether, and filtration to isolate the product.
  • Yield: Approximately 72% over two steps.
  • Characterization: Melting point around 270-272 °C, IR absorption bands indicative of NH2 and oxadiazole functionalities, and NMR data consistent with the expected structure.

This method is adapted from the synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine and can be modified for the 4-bromo-2-thienyl derivative by starting from the corresponding thiophene ester.

Method 2: Copper-Catalyzed One-Pot Synthesis via Dual Oxidation

A more recent and efficient approach involves:

  • Starting Materials: Aryl hydrazides and arylacetic acids (in this case, 4-bromo-2-thienyl hydrazide and arylacetic acid derivatives).
  • Catalyst: Copper(I) chloride (CuCl) at 20 mol%.
  • Base: Potassium carbonate (K2CO3).
  • Solvent: Dimethylformamide (DMF).
  • Atmosphere: Oxygen as the terminal oxidant.
  • Temperature: 120 °C.
  • Reaction Time: Approximately 4 hours.
  • Mechanism: The process involves copper-catalyzed oxidative decarboxylation of arylacetic acids and oxidative functionalization of the imine C–H bond, leading to the formation of 2,5-disubstituted 1,3,4-oxadiazoles in a one-pot manner.
  • Advantages: Avoids the need for pre-synthesized intermediates, uses oxygen as a green oxidant, and provides high yields (up to 92% under optimized conditions).
  • Key Findings:
    • CuCl was found to be the most effective catalyst compared to CuI, CuBr, and Cu(OAc)2.
    • Oxygen outperformed other oxidants such as di-tert-butyl peroxide (DTBP), phenyliodine diacetate (PIDA), and tert-butyl hydroperoxide (TBHP).
    • K2CO3 was the optimal base; absence of base led to no product formation.
    • DMF was the best solvent among those tested.
    • Reaction temperature and catalyst loading were critical for maximizing yield.

The detailed reaction optimization data is summarized in the table below:

Entry Catalyst (mol %) Oxidant Base Solvent Temp (°C) Yield (%)
1 CuI (20) O2 K2CO3 DMF 120 74
2 CuCl2 (20) O2 K2CO3 DMF 120 82
3 CuBr (20) O2 K2CO3 DMF 120 80
4 Cu(OAc)2 (20) O2 K2CO3 DMF 120 84
5 CuCl (20) O2 K2CO3 DMF 120 92
6 None O2 K2CO3 DMF 120 NR
7 CuCl (20) DTBP K2CO3 DMF 120 23
8 CuCl (20) PIDA K2CO3 DMF 120 45
9 CuCl (20) TBHP K2CO3 DMF 120 34
10 CuCl (20) Air K2CO3 DMF 120 22
11 CuCl (20) O2 NaHCO3 DMF 120 82
12 CuCl (20) O2 Cs2CO3 DMF 120 36
13 CuCl (20) O2 Na2CO3 DMF 120 43
14 CuCl (20) O2 None DMF 120 NR
15 CuCl (20) O2 K2CO3 DMSO 120 85
16 CuCl (20) O2 K2CO3 Dioxane 120 76
17 CuCl (20) O2 K2CO3 Toluene 120 62

NR = No Reaction

Mechanistic Insights

  • The copper catalyst facilitates oxidative decarboxylation of the arylacetic acid to generate an aryl radical intermediate.
  • Concurrently, the hydrazide undergoes oxidative functionalization at the imine C–H bond.
  • These processes converge to form the 1,3,4-oxadiazole ring with substitution at the 2 and 5 positions.
  • Oxygen serves as a green, sustainable oxidant, making the process environmentally friendly.
  • The method avoids harsh acidic conditions and toxic reagents commonly associated with traditional oxadiazole syntheses.

Comparative Analysis of Preparation Methods

Feature Hydrazide + Cyanogen Bromide Method Copper-Catalyzed One-Pot Method
Starting Materials Ester + Hydrazine Hydrate Aryl Hydrazide + Arylacetic Acid
Reaction Steps Two-step One-pot
Reaction Time ~32 hours (16 h each step) ~4 hours
Catalyst None or reagent-based CuCl (20 mol%)
Oxidant Cyanogen bromide Oxygen (O2)
Solvent Ethanol DMF
Temperature Reflux (ethanol) 120 °C
Yield ~72% (over two steps) Up to 92%
Environmental Impact Use of toxic cyanogen bromide Green oxidant, mild conditions
Scalability Moderate High (due to one-pot and mild conditions)

Summary and Recommendations

The copper-catalyzed one-pot synthesis under oxygen atmosphere represents a significant advancement in the preparation of this compound. It offers:

  • Higher yields.
  • Shorter reaction times.
  • Environmentally benign conditions.
  • Operational simplicity.

For researchers aiming at efficient synthesis of this compound, the copper-catalyzed method is recommended, especially when scalability and green chemistry principles are priorities.

Q & A

Q. What are the key synthetic routes for 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine?

The compound is typically synthesized via cyclization of precursors such as hydrazides or thiosemicarbazides. For example, reacting 4-bromo-2-thiophenecarboxylic acid hydrazide with thiourea or cyanogen bromide under acidic conditions yields the oxadiazole core. Alternative routes involve coupling bromothiophene derivatives with pre-formed oxadiazole intermediates. Optimization of reaction time, temperature (~363–373 K), and catalysts (e.g., POCl₃) is critical for yield and purity .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • FTIR : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., bromothienyl protons at δ 6.8–7.5 ppm, oxadiazole carbons at ~165–170 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 272) .

Q. How is purity assessed during synthesis?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (±0.4% for C, H, N). Melting point consistency (e.g., 180–185°C) and TLC (Rf ~0.5 in ethyl acetate/hexane) are preliminary checks .

Q. What biological assays are commonly used to evaluate this compound?

  • Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates .

Q. How does the bromothienyl group influence reactivity?

The bromine atom enhances electrophilic substitution potential (e.g., Suzuki coupling for functionalization), while the thienyl group contributes to π-stacking interactions in biological systems. Comparative studies with non-brominated analogs show reduced bioactivity, highlighting its role in target binding .

Advanced Research Questions

Q. How can computational modeling predict binding affinities of this compound?

Molecular docking (AutoDock Vina, Schrödinger) and MD simulations assess interactions with targets like EGFR or DNA gyrase. Ligand preparation includes optimizing tautomers and protonation states, while binding poses are validated via RMSD analysis (<2.0 Å). Studies on similar oxadiazoles show hydrogen bonding with active-site residues (e.g., Asp831 in EGFR) .

Q. What strategies resolve low yields in the cyclization step?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (70% yield improvement) .
  • Catalyst Optimization : Using ZnCl₂ or p-TsOH enhances cyclization efficiency .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .

Q. How are SAR studies designed for bromothienyl-oxadiazole derivatives?

  • Substitution Patterns : Varying substituents on the thienyl ring (e.g., -F, -CH₃) to assess steric/electronic effects .
  • Bioisosteric Replacement : Replacing oxadiazole with thiadiazole or triazole cores to compare activity .
  • In Silico QSAR Models : Using MOE or ChemAxon to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. How to address discrepancies between crystallographic data and computational models?

  • Refinement Tools : SHELXL for resolving disorder or twinning in X-ray data .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles .
  • Multi-Conformer Analysis : Account for dynamic effects in solution vs. static crystal structures .

Q. What methods optimize pharmacokinetic properties of this compound?

  • Prodrug Design : Esterification of the amine group to enhance bioavailability .
  • Caco-2 Permeability Assays : Assess intestinal absorption potential .
  • Metabolic Stability : Liver microsome assays to identify cytochrome P450 liabilities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine

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